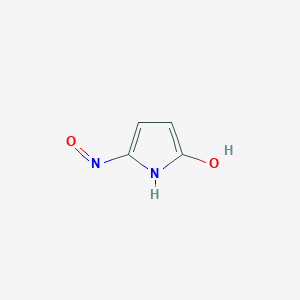

5-(Hydroxyamino)-2H-pyrrol-2-one

Description

Properties

CAS No. |

74230-05-0 |

|---|---|

Molecular Formula |

C4H4N2O2 |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

5-nitroso-1H-pyrrol-2-ol |

InChI |

InChI=1S/C4H4N2O2/c7-4-2-1-3(5-4)6-8/h1-2,5,7H |

InChI Key |

LDLKEOHTZYGEEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)O)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxyamino 2h Pyrrol 2 One and Its Advanced Derivatives

Derivatization Strategies and Functionalization of the 5-(Hydroxyamino)-2H-pyrrol-2-one Core

Table 1: Hypothetical Derivatization Reactions of this compound

| Derivative Class | Reagent/Reaction Condition | Potential Product Structure |

| O-Acyl Derivatives | Acyl chloride (e.g., Acetyl chloride) in acidic medium | 5-(Acetoxyamino)-2H-pyrrol-2-one |

| N-Acyl Derivatives | Acylating agent with a protected hydroxyl group | 5-(N-Acetyl-N-hydroxyamino)-2H-pyrrol-2-one |

| O-Alkyl Derivatives | Alkyl halide (e.g., Methyl iodide) with a suitable base | 5-(Methoxyamino)-2H-pyrrol-2-one |

| N-Alkyl Derivatives | Reductive amination with an aldehyde/ketone | 5-(N-Alkyl-hydroxyamino)-2H-pyrrol-2-one |

| Ring Functionalization | Electrophilic brominating agent (e.g., NBS) | Bromo-5-(hydroxyamino)-2H-pyrrol-2-one |

This table is for illustrative purposes only and does not represent experimentally verified reactions for this compound.

Further research is required to establish viable synthetic routes for the derivatization and functionalization of the this compound core and to explore the properties and potential applications of its derivatives.

Mechanistic Investigations of Reactions Involving 5 Hydroxyamino 2h Pyrrol 2 One

Detailed Reaction Mechanisms for the Formation of the 2H-Pyrrol-2-one Skeleton

The formation of the 2H-pyrrol-2-one skeleton, a class of γ-lactam compounds, can be achieved through various synthetic strategies, with cascade or domino reactions being particularly efficient. rawdatalibrary.net While direct mechanistic studies for 5-(Hydroxyamino)-2H-pyrrol-2-one are not extensively documented, plausible mechanisms can be inferred from the synthesis of related substituted pyrrol-2-ones.

One common pathway involves the cyclocondensation of precursors such as enones and α-aminonitriles. nih.gov For the specific case of a 5-hydroxyamino substituent, a potential route could involve the Michael addition of a protected hydroxylamine (B1172632) derivative to an α,β-unsaturated carbonyl compound. For instance, the reaction of a nitronate anion with an α,β-unsaturated ester is a known method for creating the 2H-pyrrole ring. rsc.org

A proposed mechanism could proceed as follows:

Michael Addition: A protected hydroxylamine acts as a nucleophile, attacking the β-position of an α,β-unsaturated ester or a related activated alkene. This step forms a key carbon-nitrogen bond.

Cyclization: Subsequent intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon of the ester group, leading to the formation of the five-membered lactam ring.

Elimination/Tautomerization: Elimination of a leaving group (e.g., the alcohol from the ester) and subsequent tautomerization would yield the 2H-pyrrol-2-one skeleton. The final deprotection of the hydroxylamino group would furnish the target molecule.

Another viable strategy is the multicomponent reaction, which offers a direct route to highly substituted pyrroles. For example, a titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes has been reported for synthesizing polysubstituted pyrroles. nih.gov Adapting this for a 5-hydroxyamino derivative would require a precursor that can generate a hydroxyamino-containing nitrenoid species.

Furthermore, oxidative annulation processes using catalysts like copper and iodine can construct pyrrole-2-carbaldehydes from simpler starting materials. organic-chemistry.org A hypothetical pathway to a this compound could involve a similar oxidative cyclization of appropriately substituted precursors, where the hydroxyamino group is carried through the reaction sequence in a protected form.

Elucidation of Key Intermediates and Transition States in Reaction Pathways

Understanding the intermediates and transition states in the formation of the 2H-pyrrol-2-one ring is fundamental to controlling reaction outcomes. In many synthetic pathways, the reaction proceeds through a series of steps, each with its own energy profile, including local minima (intermediates) and energy maxima (transition states). researchgate.net

Key Intermediates:

Enolates/Enamines: In condensation reactions, enolates or enamines are common intermediates, formed by the deprotonation of carbonyl compounds or the reaction of amines with carbonyls, respectively. These species act as the key nucleophiles. organic-chemistry.org

Cyclic Precursors: Following the initial bond-forming event (e.g., Michael addition), a linear intermediate is formed which then cyclizes. This acyclic adduct is a critical intermediate whose stability and conformation can influence the efficiency of the ring-closing step.

3,4-dihydro-2H-pyrrole-2-carbonitriles: In syntheses starting from enones and aminoacetonitrile, these dihydropyrrole derivatives are stable, isolable intermediates that can be subsequently oxidized or treated to form the final pyrrole (B145914) product. nih.gov

Azatitanacyclobutene: In titanium-catalyzed syntheses, an azatitanacyclobutene intermediate has been proposed. This species results from the [2+2] coupling of an alkyne and a titanium-imido complex and is crucial for the subsequent steps leading to the pyrrole ring. nih.gov

Transition States: The transition state represents the highest energy point along the reaction coordinate between two intermediates or between a reactant and a product. researchgate.net While experimental characterization is challenging, computational studies often provide insight into their structure. For the formation of the 2H-pyrrol-2-one ring, key transition states would be associated with:

The initial nucleophilic attack (e.g., C-C or C-N bond formation).

The intramolecular ring-closing step, which often has a high activation barrier.

Elimination or rearrangement steps that lead to the final aromatic or unsaturated lactam ring.

The geometry of the transition state is critical for determining stereoselectivity, especially in asymmetric catalysis.

Mechanistic Studies of Functional Group Interconversions on the Pyrrol-2-one Core

Once the 2H-pyrrol-2-one core is formed, functional group interconversions (FGIs) allow for the synthesis of diverse derivatives. ic.ac.ukimperial.ac.uk These transformations involve converting one functional group into another through processes like substitution, oxidation, or reduction. ic.ac.ukimperial.ac.uk

For a molecule like this compound, several FGIs can be envisaged:

N-Alkylation/Arylation: The nitrogen of the hydroxyamino group or the ring nitrogen could be alkylated or arylated. This typically proceeds via an SN2 mechanism where the nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile.

Oxidation/Reduction of the Hydroxyamino Group: The hydroxyamino moiety can be oxidized to a nitroso or nitro group, or reduced to an amino group. These transformations are standard in organic chemistry and proceed through well-established mechanisms.

Substitution at the 3-Position: The replacement of a 3-hydroxy group on a related pyrrol-2-one scaffold with an amino group has been studied. One approach involves the thermal decomposition of a 1,3-disubstituted urea (B33335) derivative, formed from the reaction of the 3-hydroxy-pyrrol-2-one with a carbodiimide. nih.govresearchgate.net This suggests that the hydroxyamino group at the 5-position might influence the reactivity of other positions on the ring, potentially enabling similar transformations.

The table below summarizes common functional group interconversions relevant to the pyrrol-2-one core.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | General Mechanism |

| Alcohol (-OH) | Sulfonyl Chloride, then Nucleophile | Varies (e.g., Halide, Azide) | SN2 Reaction ub.edu |

| Amide (-CONH2) | Dehydrating Agent (e.g., POCl3) | Nitrile (-CN) | Dehydration vanderbilt.edu |

| Ketone (C=O) | Hydride Reagent (e.g., NaBH4) | Secondary Alcohol (-CHOH) | Nucleophilic Hydride Transfer ic.ac.uk |

| Alkene (C=C) | Oxidizing Agent (e.g., OsO4) | Diol (-CH(OH)CH(OH)-) | Syn-dihydroxylation |

Influence of Catalytic Systems on Reaction Selectivity and Efficiency

Catalysis is paramount in the synthesis of complex heterocyclic molecules like 2H-pyrrol-2-ones, offering control over selectivity (chemo-, regio-, and enantio-) and improving reaction efficiency. researchgate.net

Transition Metal Catalysis:

Rhodium (Rh): CpxRh(III) catalysts have been used for the enantioselective C-H functionalization and [4+1] annulation of acrylamides and allenes to produce enantioenriched γ-lactams. researchgate.net The catalyst is involved in the C-H activation step and controls the stereochemistry of the newly formed quaternary center.

Titanium (Ti): As mentioned, titanium catalysts can mediate the formal [2+2+1] synthesis of pyrroles. The catalytic cycle is proposed to involve Ti(II)/Ti(IV) redox steps, where the metal center coordinates the reactants and facilitates the key bond-forming events. nih.gov

Copper (Cu): Copper catalysts, often in conjunction with an oxidant like iodine, are effective for oxidative annulation reactions to form pyrrole derivatives. organic-chemistry.org The copper likely facilitates the oxidation and coupling steps in the reaction cascade.

Organocatalysis:

Simple organic molecules can also catalyze the formation of the pyrrol-2-one ring. For instance, bases like pyridine (B92270) can be used to promote cyclocondensation reactions. nih.gov In some cases, photoactivators like methylene (B1212753) blue can act as both a redox agent and a catalyst for the synthesis of related hydroxy-pyrrolones. researchgate.net

The choice of catalyst and ligands can dramatically influence the reaction pathway. For example, in the rhodium-catalyzed reaction, the chiral cyclopentadienyl (B1206354) (Cpx) ligand is responsible for inducing enantioselectivity. researchgate.net In other systems, the catalyst can prevent side reactions or enable reactions under milder conditions, which is crucial when dealing with sensitive functional groups like a hydroxyamino group. nih.gov

The table below provides examples of catalytic systems used in the synthesis of pyrrol-2-one and related heterocyclic structures.

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

| CpxRh(III) | [4+1] Annulation | Enantioselective C-H Activation | researchgate.net |

| TiCl4 / Ti(OiPr)4 | [2+2+1] Cycloaddition | Redox Cycling (Ti(II)/Ti(IV)), Template | nih.gov |

| CuCl2 / I2 / O2 | Oxidative Annulation | Facilitates Oxidation and Coupling | organic-chemistry.org |

| Methylene Blue / Light | Photo-oxidation | Photoactivator and Redox Agent | researchgate.net |

| Pyridine | Cyclocondensation | Base to Promote Condensation | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies in 5 Hydroxyamino 2h Pyrrol 2 One Research

Application of High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural determination of organic molecules in solution. For 5-(hydroxyamino)-2H-pyrrol-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm its covalent framework and stereochemistry.

Detailed analysis of the ¹H NMR spectrum is anticipated to reveal distinct signals for the protons within the molecule. The vinyl protons on the pyrrol-2-one ring are expected to appear as doublets, with their coupling constant providing information about their relative positions. The proton of the hydroxylamino group would likely present as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon, the olefinic carbons of the pyrrole (B145914) ring, and the carbon bearing the hydroxylamino group would be observed at distinct chemical shifts. The specific chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon is expected to resonate at a significantly downfield position.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. A Correlation Spectrometry (COSY) experiment would establish the connectivity between adjacent protons, such as the vinyl protons on the pyrrolone ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for identifying longer-range (2-3 bond) connectivities between protons and carbons, which helps to piece together the entire molecular structure, including the placement of the hydroxylamino substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is hypothetical and based on the analysis of related pyrrolone structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C=O | - | ~170 | - | - |

| C-NHOH | ~5.5 | ~85 | d | J ≈ 3 |

| CH=CH | ~6.2 and ~7.0 | ~125 and ~140 | d, d | J ≈ 6 |

| NH | ~8.0 | - | br s | - |

| OH | ~9.5 | - | br s | - |

Mass Spectrometry Techniques in Compound Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. For the characterization of this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be employed.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. The fragmentation patterns observed in the mass spectrum, often induced by electron ionization (EI) or collision-induced dissociation (CID), can offer valuable structural information. For this compound, characteristic fragmentation pathways might include the loss of the hydroxylamino group, cleavage of the pyrrolone ring, or loss of small neutral molecules like water or carbon monoxide. The fragmentation of related heterocyclic compounds, such as 3(2H)-furanones, has been studied in detail and provides a basis for predicting the behavior of this pyrrolone derivative. researchgate.net

Furthermore, mass spectrometry is an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the consumption of starting materials and the formation of products and intermediates can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound This data is hypothetical and based on the analysis of related heterocyclic compounds.

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 115.0451 | 115.0455 | Protonated molecule |

| [M-OH]⁺ | 98.0393 | 98.0390 | Loss of hydroxyl radical |

| [M-NHOH]⁺ | 82.0257 | 82.0260 | Loss of hydroxylamine (B1172632) |

| [M-CO]⁺ | 87.0505 | 87.0501 | Loss of carbon monoxide |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its bond lengths, bond angles, and the conformation of the molecule in the solid state.

The resulting crystal structure would definitively confirm the connectivity of the atoms and the geometry of the pyrrolone ring. It would also reveal the conformation of the hydroxylamino group relative to the ring. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. While no specific crystallographic data for this compound is currently available, studies on related pyrrole derivatives have demonstrated the power of this technique in confirming molecular structures. For instance, the crystal structure of a 2-hydroxy-2H-pyrrole derivative confirmed its structure, which was initially indicated by NMR data. rsc.org

Table 3: Hypothetical Crystallographic Data for this compound This data is for illustrative purposes and does not represent experimentally determined values.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 527.3 |

| Z | 4 |

Other Advanced Spectroscopic Methods (e.g., IR, UV-Vis) for Structural Confirmation and Mechanistic Probes

In addition to NMR, MS, and X-ray crystallography, other spectroscopic techniques provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations of the hydroxylamino group, a strong absorption for the C=O stretching of the lactam, and bands corresponding to the C=C stretching of the pyrrole ring. The positions of these bands can provide clues about hydrogen bonding and the electronic nature of the molecule. For example, bromo-substituted pyrrolo[2,3-d]pyrimidine derivatives exhibit characteristic stretching bands in the range of 720–760 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a conjugated system, would be expected to show absorption maxima corresponding to π→π* and n→π* transitions. The position and intensity of these absorptions are sensitive to the extent of conjugation and the presence of substituents. The UV-Vis spectrum of the related compound 2(1H)-Pyridinone shows absorption maxima that are indicative of its electronic structure. nih.gov This technique can also be used to monitor reactions that involve a change in the chromophore of the molecule.

Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound This data is hypothetical and based on the analysis of related heterocyclic compounds.

| Spectroscopic Technique | Characteristic Feature | Predicted Value |

| IR Spectroscopy | N-H stretch | ~3300 cm⁻¹ |

| O-H stretch | ~3400 cm⁻¹ (broad) | |

| C=O stretch | ~1710 cm⁻¹ | |

| C=C stretch | ~1650 cm⁻¹ | |

| UV-Vis Spectroscopy | λ_max (π→π) | ~220 nm |

| λ_max (n→π) | ~300 nm |

Computational Chemistry and Theoretical Studies of 5 Hydroxyamino 2h Pyrrol 2 One

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

For 5-(Hydroxyamino)-2H-pyrrol-2-one, DFT calculations, often using a basis set like 6-311++G(d,p), would be performed to optimize its geometry and predict key structural parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles. Such studies on related heterocyclic systems, like indeno[1,2-b]pyrrol-4(1H)-one derivatives, have shown that DFT methods can accurately predict these parameters. nih.gov

The electronic properties are critical for understanding a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. For instance, in studies of other pyrrol-2-one derivatives, a small HOMO-LUMO gap has been correlated with higher chemical reactivity. nih.gov These calculations would reveal the electrophilic and nucleophilic sites on the this compound molecule.

Table 1: Representative Predicted Geometrical and Electronic Parameters for this compound using DFT (Note: This data is representative and based on typical results from computational studies of similar heterocyclic compounds, as direct experimental or calculated data for this specific molecule is not widely available.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical double bond character |

| C-N (amide) Bond Length | ~1.36 Å | Partial double bond character |

| N-OH Bond Length | ~1.41 Å | Single bond character |

| Pyrrolone Ring | Near-planar | Indicates aromatic character |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

Reaction Pathway Analysis and Energy Landscapes using Density Functional Theory (DFT)

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can construct detailed reaction energy landscapes. This analysis helps in understanding reaction feasibility, kinetics, and thermodynamics.

For this compound, DFT studies could be used to investigate its synthesis or potential degradation pathways. For example, the cyclization reaction to form the pyrrol-2-one ring could be modeled. Such calculations would identify the transition state structures and their associated energy barriers, which are the rate-determining steps of the reaction. researchgate.net Studies on the synthesis of other pyrrol-2-one derivatives have utilized DFT to confirm plausible reaction mechanisms and the thermodynamic favorability of certain pathways. nih.gov By mapping the potential energy surface, researchers can predict the most likely reaction outcomes under different conditions, guiding synthetic efforts in the laboratory.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insight into how molecules move and change shape over time. MD simulations are particularly useful for flexible molecules and for studying how a ligand interacts with a biological target like a protein.

An MD simulation of this compound in an aqueous environment would reveal its conformational preferences. Key metrics such as the Root Mean Square Deviation (RMSD) would show the stability of the molecule's structure over the simulation time, while the Radius of Gyration (rGyr) would indicate its compactness. nih.gov

When studying ligand-binding, the compound would be placed in the binding site of a target protein, and the simulation would track their dynamic interactions. Analysis of the simulation trajectory can reveal the stability of the ligand in the binding pocket, the number and duration of hydrogen bonds, and changes in the protein's conformation upon binding. nih.govnih.gov This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation (Note: This table illustrates the type of data obtained from MD simulations of ligand-protein complexes, as seen in studies of related inhibitors.)

| Metric | Description | Typical Findings |

|---|---|---|

| Ligand RMSD | Measures the deviation of the ligand's atoms from their initial position. | Low, stable values (< 2.0 Å) indicate the ligand is stably bound in the pocket. nih.gov |

| Protein RMSD | Measures the deviation of the protein's backbone atoms. | Reaches a stable plateau, indicating the overall protein structure is not destabilized by the ligand. |

| Radius of Gyration (rGyr) | Measures the compactness of the ligand or protein. | Stable values suggest no major unfolding or conformational changes. nih.gov |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein over time. | Consistent hydrogen bonding with key residues indicates a strong and specific interaction. |

| SASA (Solvent Accessible Surface Area) | The surface area of the ligand exposed to the solvent. | A decrease upon binding indicates the ligand is well-buried in the binding site. nih.gov |

In Silico Approaches to Investigate Molecular Interactions and Binding Modes

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule like this compound might bind to a protein target.

The process involves preparing a 3D structure of the target protein (often from a database like the Protein Data Bank) and the ligand. The docking software then samples a large number of possible binding poses and scores them based on binding energy. nih.gov The resulting poses show the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For example, docking studies on pyrrolone derivatives have identified key interactions with chemokine receptors, providing a basis for structure-activity relationships. acs.org For this compound, the hydroxyamino group and the carbonyl oxygen would be predicted to be key hydrogen bond donors and acceptors, respectively.

Table 3: Hypothetical Binding Interactions of this compound with a Kinase Active Site (Note: This table is a representative example based on docking studies of similar heterocyclic kinase inhibitors.)

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyamino (-NHOH) | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Lysine (Lys), Arginine (Arg) |

| Hydrogen Bond (Acceptor) | Hydroxyamino (-OH) | Backbone NH of hinge region (e.g., Met) |

Prediction of Synthetic Accessibility and Chemical Space Exploration for Pyrrol-2-one Analogues

A critical aspect of computational drug discovery is ensuring that designed molecules can be realistically synthesized in a lab. Synthetic accessibility scores (SAscores) are computational metrics that estimate how difficult a molecule is to make based on its structural complexity and comparison to known reactions and building blocks. researchgate.netresearchgate.net A low score generally indicates that a molecule is easier to synthesize. This compound and its analogues would be evaluated to prioritize compounds that are synthetically feasible.

Furthermore, the pyrrol-2-one scaffold can serve as a starting point for exploring chemical space. Computational methods can generate vast virtual libraries of analogues by adding different substituents at various positions on the ring. researchgate.net These virtual libraries can then be screened for desirable properties (e.g., high binding affinity, good ADMET properties), allowing researchers to explore a wide range of chemical diversity and identify promising new candidates for synthesis and testing. nasa.gov This approach balances the exploration of novel chemical structures with practical synthetic considerations.

Structure Activity Relationship Sar Research and Design Principles for 5 Hydroxyamino 2h Pyrrol 2 One Analogues

Methodologies for SAR Study in Highly Functionalized Pyrrol-2-one Derivatives

The study of SAR in highly functionalized pyrrol-2-one derivatives, including the 5-(hydroxyamino) subclass, employs a variety of methodologies, ranging from traditional synthetic approaches to sophisticated computational techniques.

Synthetic Methodologies and Analogue Generation: A primary method for establishing SAR is the synthesis of a diverse library of analogues with systematic structural modifications. For pyrrol-2-one derivatives, this often involves multi-component reactions that allow for the introduction of a wide range of substituents at various positions of the heterocyclic ring. These synthetic strategies enable the exploration of the chemical space around the core scaffold. The replacement of the 3-oxy fragment in 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with a 3-amino group, for instance, has been shown to be crucial for their biological effect nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in understanding the relationship between the physicochemical properties of the pyrrol-2-one derivatives and their biological activities. Both 2D-QSAR and 3D-QSAR analyses are employed. For instance, a 2D-QSAR analysis was conducted on N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to investigate their inhibitory activity against protoporphyrinogen oxidase. This study utilized statistical methods like principal component analysis and multiple linear regression to establish a correlation between the chemical structure and biological activity.

Computational and Molecular Modeling Approaches:

Molecular Docking: This technique is used to predict the binding orientation of pyrrol-2-one analogues within the active site of a biological target. Docking studies can help to rationalize the observed SAR at a molecular level. For example, docking studies of certain hydroxamic acid derivatives in the active site of histone deacetylase 8 (HDAC8) revealed higher affinities for these compounds compared to the standard inhibitor SAHA.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties and reactivity of the pyrrol-2-one scaffold. These studies can provide insights into the structure-reactivity relationship. For instance, DFT and condensed Fukui function analyses have been used to explore the structure–reactivity relationship of dihydro-pyrrol-2-one compounds.

Field-Based QSAR (FB-QSAR): This approach uses the 3D electrostatic, steric, and hydrophobic fields of a set of molecules to build a QSAR model. FB-QSAR has been successfully applied to pyrrole (B145914) derivatives to guide the synthesis of potent and selective inhibitors of enzymes like cyclooxygenase (COX).

Identification of Key Structural Motifs for Modulating Chemical Reactivity and Selectivity

Through systematic SAR studies, several key structural motifs have been identified that are crucial for modulating the chemical reactivity and biological selectivity of 5-(hydroxyamino)-2H-pyrrol-2-one analogues.

The 5-(Hydroxyamino) Group: The hydroxyamino group is a critical pharmacophore, particularly for its ability to act as a zinc-binding group (ZBG) in metalloenzymes such as histone deacetylases (HDACs). The orientation and acidity of this group are paramount for its chelating ability and, consequently, the inhibitory potency of the molecule. The replacement of a hydroxyl group with a hydroxyamino group can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.

Substituents on the Pyrrol-2-one Ring:

N1-Substituent: The substituent at the N1 position of the pyrrol-2-one ring plays a significant role in modulating the compound's properties. In some cases, the introduction of a bulky or rigid group at this position can enhance binding affinity by establishing additional interactions with the target protein.

C3- and C4-Substituents: Modifications at the C3 and C4 positions can influence the electronic distribution within the ring and provide opportunities for interaction with specific pockets in the target's active site. The introduction of acyl or aroyl groups at the C4-position has been shown to be a viable strategy for functionalization beilstein-journals.org.

Rational Design Principles for Functionalized 5-(Hydroxyamino)-2H-pyrrol-2-ones based on SAR Insights

The insights gained from SAR studies have led to the formulation of several rational design principles for the development of novel this compound analogues with desired biological activities.

Scaffold Hopping and Bioisosteric Replacement: One common design strategy is to replace parts of the molecule with other chemical groups that retain similar biological activity but may have improved physicochemical properties. For example, replacing a metabolically labile ester group with a more stable bioisostere can lead to derivatives with improved metabolic stability tandfonline.com.

Conformational Constraint: Introducing conformational rigidity into the molecule can reduce the entropic penalty upon binding to a target, potentially leading to increased potency. This can be achieved by introducing cyclic structures or bulky groups that restrict the rotation of single bonds.

Modulation of Physicochemical Properties: SAR data can guide the modification of the molecule to optimize its drug-like properties, such as aqueous solubility and membrane permeability. For instance, the replacement of a phenyl ring with a more polar group like piperidine has been explored to improve the solubility of pyrrolone antimalarial agents tandfonline.com.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool for the rational design of new inhibitors. By visualizing the interactions between the ligand and the target, medicinal chemists can design modifications that enhance binding affinity and selectivity.

Correlation between Substituent Effects and Molecular Recognition

The nature and position of substituents on the this compound scaffold have a profound impact on its molecular recognition by biological targets.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution of the pyrrol-2-one ring and the pKa of the hydroxyamino group. This can affect the strength of hydrogen bonds and electrostatic interactions with the target protein. For example, in a series of pyrrolone-based antimalarial compounds, modifications to the electronic nature of the substituents were found to influence their activity.

Steric Effects: The size and shape of the substituents can dictate the ability of the molecule to fit into the binding pocket of the target. Bulky substituents may be either beneficial, by providing additional van der Waals interactions, or detrimental, by causing steric clashes.

The following table summarizes the general effects of different substituents on the molecular recognition of pyrrol-2-one analogues, based on findings from related compound series.

| Position of Substitution | Type of Substituent | General Effect on Molecular Recognition |

| N1-position | Bulky, rigid groups | Can enhance binding affinity through increased hydrophobic interactions and conformational restriction. |

| Polar groups | May improve aqueous solubility and introduce new hydrogen bonding opportunities. | |

| C3-position | Aromatic rings | Can participate in π-π stacking interactions with aromatic residues in the binding site. |

| Hydrogen bond donors/acceptors | Can form specific hydrogen bonds with the target protein, enhancing binding affinity and selectivity. | |

| C4-position | Acyl or aroyl groups | Provides a handle for further functionalization and can interact with specific subpockets of the active site. |

| C5-position | Phenyl or substituted phenyl rings | Can modulate lipophilicity and engage in hydrophobic interactions. The nature of the substitution on the phenyl ring (electron-donating or -withdrawing) can fine-tune electronic interactions. |

It is important to note that while these general principles provide a valuable framework for the rational design of this compound analogues, the specific SAR for a particular biological target must be determined empirically.

Chemical Biology Applications and Probe Development Utilizing 5 Hydroxyamino 2h Pyrrol 2 One Scaffolds

Development of 5-(Hydroxyamino)-2H-pyrrol-2-one as Chemical Probes for Biological Systems

Derivatives of the 5-hydroxy-2H-pyrrol-2-one core structure have been instrumental in the development of chemical probes designed to investigate and modulate specific biological pathways. These compounds serve as powerful tools in phenotype-based and target-based screening assays. For instance, a library of highly functionalized 5-hydroxy-2H-pyrrol-2-ones was synthesized and evaluated to identify new therapeutic strategies for estrogen receptor-positive (ER+) breast cancer. nih.gov

In these studies, specific compounds were used as probes to assess their effects on cellular processes. For example, certain 5-hydroxy-2H-pyrrol-2-one derivatives were found to inhibit the 17β-estradiol (E2)-stimulated transcriptional activity of estrogen receptor-alpha (ERα). nih.govnih.gov This inhibitory action was selective, as the compounds did not affect the transcriptional activity mediated by androgen or glucocorticoid receptors. nih.govnih.gov The use of these scaffolds in ERα- and phenotype-based screening assays led to the identification of lead compounds with potent antitumoral effects, demonstrating their utility as probes to uncover molecules with specific biological activities. nih.gov

Integration into Bioconjugation Strategies and Labeling Techniques

The 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one (5HP2O) scaffold, a related structure, has emerged as a significant tool in bioconjugation chemistry, offering an advantageous alternative to traditional reagents like maleimides for the site-selective labeling of proteins. researchgate.net These building blocks are particularly effective for the chemo- and site-selective modification of cysteine residues. researchgate.net

A key advantage of 5HP2O reagents is their ability to facilitate the single-site multi-functionalization of proteins. researchgate.net This allows for the introduction of multiple new functional groups onto a single cysteine residue in one step, which can significantly enhance the properties of the resulting protein conjugate. researchgate.net The synthesis of these versatile building blocks can be achieved through a one-pot photooxidation of readily available furans, using visible light and oxygen. researchgate.net Research has shown that these novel reagents exhibit excellent selectivity for cysteine and form highly stable thiol conjugates. researchgate.net

The conjugation reaction conditions have been optimized for efficiency. Studies investigating the formation of adducts between 5HP2O linkers and vitamin B₁₂ thiolate found that optimal conditions involved using a 1:1 mixture of H₂O/EtOH or H₂O/DMSO as solvents. researchgate.net This work highlights the potential of 5HP2O scaffolds in creating versatile, bioconjugation-ready intermediates for therapeutic development. researchgate.net

| Reagent/Scaffold | Application | Key Features | Reference |

| 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Cysteine-selective protein labeling | Alternative to maleimides; enables single-site multi-functionalization; forms stable thiol conjugates. | researchgate.net |

| 5HP2O Linkers | Vitamin B₁₂ Bioconjugation | Forms adducts with vitamin B₁₂ thiolate; optimized in H₂O/EtOH or H₂O/DMSO solvent systems. | researchgate.net |

Exploration in the Context of Functional Material Development

The application of this compound scaffolds extends into the realm of functional material development, primarily through the bioconjugation capabilities of its derivatives. The ability to precisely modify proteins and introduce new functionalities is a cornerstone of creating advanced biomaterials. The 5HP2O platform, by enabling single-site multi-functionalization, offers a unique opportunity to construct protein-based materials with enhanced or novel properties. researchgate.net

By attaching multiple payloads or functional units to a specific site on a protein, researchers can design materials with tailored characteristics. This could include developing hydrogels with specific enzymatic activities, creating surfaces with controlled cell-binding properties, or assembling protein-polymer conjugates for targeted delivery systems. While direct examples of large-scale functional materials are still emerging, the underlying chemical technology provided by the 5HP2O scaffold serves as a powerful enabling tool for this area of research.

Biological Target Identification Methodologies for this compound Scaffolds

Identifying the precise molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. For compounds built on the this compound scaffold, a combination of direct and indirect methodologies can be employed to elucidate their mechanism of action.

Direct Biochemical and Cell-Based Methods: One of the primary approaches involves using the compounds themselves as probes in biochemical or cell-based assays to identify interactions with specific proteins. nih.gov For example, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been used in ERα-based screening assays to directly measure their effect on the receptor's activity. nih.govnih.gov In one study, while a lead compound showed relatively low binding affinity to ERα in a direct binding assay, its antiestrogenic effect was found to be associated with an increase in the polyubiquitination and subsequent degradation of the ERα protein. nih.gov This demonstrates a downstream target validation approach, confirming the compound's effect on the target protein's stability and function within the cell.

Chemical Probe and Affinity-Based Approaches: A more general and powerful strategy for target identification is the chemical probe approach. frontiersin.org This involves modifying the this compound scaffold by attaching a reporter group (like a biotin (B1667282) tag or a fluorescent dye) via a chemical linker. This "probe" molecule retains its biological activity and can be incubated with cell lysates or live cells. The reporter tag then allows for the isolation, enrichment, and identification of the protein targets that bind to the probe. frontiersin.org Variations of this method include photoaffinity labeling, where a photo-reactive group is incorporated into the probe to create a covalent bond with the target protein upon UV irradiation, reducing non-specific interactions. nih.gov

Computational and Systems Biology Approaches: In silico methods, such as molecular docking, can be used to predict potential binding partners for this compound derivatives. mdpi.com These computational predictions can then be validated experimentally. Network pharmacology is another bioinformatic tool that can help identify potential targets and the biological pathways they are involved in, providing a systems-level view of the compound's mechanism of action. mdpi.com

| Methodology | Principle | Application Example | Reference |

| Phenotype- and Target-Based Screening | Using the compound to probe cellular or biochemical systems for a specific effect. | Screening 5-hydroxy-2H-pyrrol-2-one derivatives for antiestrogenic activity in ERα-positive cancer cells. | nih.govnih.gov |

| Target Protein Degradation Analysis | Assessing the compound's effect on the stability of a suspected target protein. | Observing increased polyubiquitination and reduced protein expression of ERα after treatment. | nih.gov |

| Chemical Probe Approach | A tagged version of the bioactive compound is used to isolate and identify binding partners. | A general strategy applicable to the scaffold for unbiased target discovery. | frontiersin.org |

| Computational Inference | Using computer modeling (e.g., molecular docking) to predict interactions between the compound and potential protein targets. | A common in silico method to generate hypotheses for experimental validation. | nih.govmdpi.com |

Future Directions and Emerging Research Avenues for 5 Hydroxyamino 2h Pyrrol 2 One

Development of Novel Synthetic Methodologies and Green Catalytic Systems

The synthesis of pyrrol-2-one cores is an active area of research, with several modern strategies that could be adapted for 5-(hydroxyamino)-2H-pyrrol-2-one. A key future direction is the development of novel synthetic routes that are both efficient and environmentally benign.

Recent breakthroughs in the synthesis of related 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have utilized base-assisted cyclization of readily available 3-cyanoketones, offering a cost-effective method with good yields. nih.gov Another promising approach involves a one-pot, three-component reaction catalyzed by trifluoroacetic acid to produce dihydro-pyrrol-2-one compounds. nih.gov Such multicomponent reactions (MCRs) are highly valued for their efficiency and convergence, making them ideal for building libraries of compounds for drug discovery. organic-chemistry.orgnih.gov

A significant focus for future methodologies will be on "green" chemistry. This includes one-pot operations that reduce waste and energy consumption, as demonstrated in the base-induced intramolecular cyclization of sulfur ylides to form 5-hydroxy-1H-pyrrol-2-ones without the need for a transition metal catalyst. nih.gov Furthermore, the use of heterogeneous catalysts, which are easily separated and reused, is a preferred industrial approach for synthesizing related N-substituted-5-methyl-2-pyrrolidones from bio-derived levulinic acid, highlighting a sustainable pathway that could be explored. researchgate.net

Table 1: Comparison of Modern Synthetic Approaches for Pyrrol-2-one Scaffolds

| Method | Key Features | Potential for Green Chemistry | Reference |

| Base-Assisted Cyclization | Uses inexpensive precursors; good yields. | Reduces cost and reliance on exotic starting materials. | nih.gov |

| Multicomponent Reactions | One-pot synthesis; high efficiency and productivity. | Minimizes intermediate isolation steps, reducing solvent use and waste. | nih.govorganic-chemistry.org |

| Sulfur Ylide Cyclization | Metal-free; one-pot operation; mild conditions. | Avoids heavy metal catalysts, which are often toxic and costly. | nih.gov |

| Heterogeneous Catalysis | Catalyst is reusable; suitable for continuous flow processes. | Enhances catalyst lifecycle and reduces waste streams. | researchgate.net |

Integration of Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is an indispensable tool for accelerating chemical research. Future studies on this compound will heavily rely on advanced modeling to predict its properties and guide its synthesis. nih.govrsc.org

Density Functional Theory (DFT) calculations have already been employed to explore the structure-reactivity relationships in new dihydro-pyrrol-2-one derivatives, providing insights that guide the synthesis of targeted molecules. nih.gov For this compound, computational models can predict reaction outcomes, elucidate mechanisms, and identify the most promising synthetic routes before extensive lab work is undertaken. nih.gov

Machine learning and artificial intelligence are emerging as transformative forces in predictive chemistry. rsc.org These models can be trained on large datasets of known reactions to predict the products of novel reactant combinations, optimize reaction conditions, and even discover entirely new synthetic methods. nih.gov Applying these techniques to the pyrrol-2-one scaffold can help navigate the complexities of its synthesis and functionalization, saving significant time and resources.

Strategies for Expanding the Chemical Space of this compound Derivatives

To explore the full potential of the this compound scaffold, it is crucial to develop strategies for creating a diverse range of derivatives. The chemical space can be expanded by introducing various substituents at different positions on the pyrrolone ring.

Based on research into related compounds, several strategies can be envisioned:

Aryl and Heteroaryl Substitution : A common strategy is the introduction of various aryl or heteroaryl groups to create libraries of compounds for screening. nih.govnih.govresearchgate.net

Spirocyclization : The creation of 5-spiro-substituted derivatives introduces three-dimensional complexity, which is often beneficial for biological activity. nih.govresearchgate.net

Functional Group Interconversion : The hydroxyamino group itself, or other parts of the molecule, can be chemically modified. For instance, studies on 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have shown that replacing the hydroxyl group with an amino group can significantly alter biological effects, a strategy that could be mirrored with the hydroxyamino moiety. nih.govresearchgate.net

Table 2: Potential Derivative Classes of this compound

| Derivative Class | Synthetic Strategy | Potential Application Area | Reference for Analogue |

| Diaryl-substituted | Base-assisted cyclization or multicomponent reactions with substituted precursors. | Drug discovery, medicinal chemistry. | nih.govnih.gov |

| Spiro-substituted | Reaction with carbodiimides followed by thermal decomposition. | Probing complex biological targets. | nih.govresearchgate.net |

| N-Substituted Analogues | Alkylation or arylation of the ring nitrogen. | Fine-tuning solubility and pharmacokinetic properties. | researchgate.net |

| Functionalized Side-Chains | Modification of substituents on aryl rings or at other positions. | Creating targeted inhibitors or probes. | nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The true value of this compound will likely be realized through interdisciplinary collaborations. The pyrrol-2-one scaffold is a privileged structure in medicinal chemistry and has shown a wide range of biological activities.

Chemical Biology : Derivatives of the related 5-hydroxy-2H-pyrrol-2-one have been identified as antiestrogenic agents for breast and endometrial cancer, inhibitors of the p53-MDM2 protein-protein interaction, and potent inhibitors of human carbonic anhydrase isoforms associated with tumors. nih.govnih.govnih.gov Future research on the hydroxyamino analogue will involve synthesizing libraries of derivatives and screening them for various biological activities, potentially leading to new therapeutic agents.

Materials Science : Pyrrole-based structures are fundamental components in organic functional materials. researchgate.net While less explored for simple pyrrolones, there is potential for derivatives of this compound to be investigated as building blocks for novel polymers, dyes, or electronic materials, depending on the properties endowed by specific substitutions. The development of efficient synthetic strategies will be key to accessing sufficient quantities of material for such explorations.

This interdisciplinary approach ensures that the fundamental knowledge gained from organic synthesis and computational modeling is translated into practical applications that can address challenges in medicine and materials science.

Q & A

Q. How do solvent and catalyst systems affect the diastereoselectivity of [3+2] cycloadditions involving this compound precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.